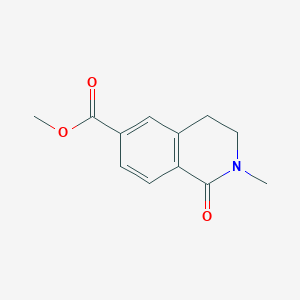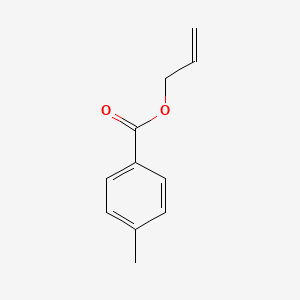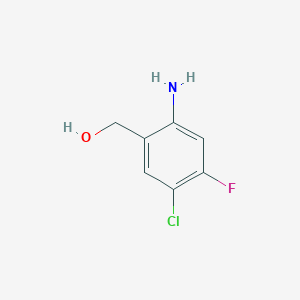
N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine is a complex organic compound known for its unique structure and diverse applications. This compound features a quinoline ring, a phenyl group, and a propane-1,3-diamine backbone, making it a versatile molecule in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine typically involves the reaction of quinoline derivatives with phenyl and diethylamine groups. One common method includes the use of hetaryl ureas and alcohols in a catalyst-free environment . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as hydrogenation using Raney-Ni catalysts and the use of alkali metal hydroxides to enhance reaction efficiency .
化学反応の分析
Types of Reactions
N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine finds applications in various fields:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential therapeutic agent.
Industry: Utilized in the production of dyes, resins, and as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The quinoline ring is known to intercalate with DNA, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer properties .
類似化合物との比較
Similar Compounds
N,n-diethyl-n-phenyl-n-quinolin-4-yl-ethane-1,2-diamine: Similar structure but with an ethane backbone.
N,n-dimethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine: Similar but with methyl groups instead of ethyl groups.
Uniqueness
N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry .
特性
CAS番号 |
5439-76-9 |
|---|---|
分子式 |
C22H28IN3 |
分子量 |
461.4 g/mol |
IUPAC名 |
N,N-diethyl-N'-phenyl-N'-quinolin-2-ylpropane-1,3-diamine;hydroiodide |
InChI |
InChI=1S/C22H27N3.HI/c1-3-24(4-2)17-10-18-25(20-12-6-5-7-13-20)22-16-15-19-11-8-9-14-21(19)23-22;/h5-9,11-16H,3-4,10,17-18H2,1-2H3;1H |
InChIキー |
ATOJJUNLDAVYOY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCN(C1=CC=CC=C1)C2=NC3=CC=CC=C3C=C2.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)





![[2-(Benzenesulfonyl)-1-iodoethyl]benzene](/img/structure/B13993894.png)


